1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid
Overview
Description
1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid, also known as DBPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. DBPC is a piperidine derivative that contains a sulfonamide group and two bromine atoms on the benzene ring. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to inhibit enzymes by binding to the active site and blocking substrate binding. The sulfonamide group in 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid is known to form hydrogen bonds with amino acid residues in the active site of enzymes, which may contribute to its inhibitory activity.
Biochemical and Physiological Effects:
1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid has been shown to have inhibitory activity against carbonic anhydrase and metalloproteases, which are enzymes involved in various physiological processes such as bone resorption, angiogenesis, and tumor growth. 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid has also been shown to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and purification, its high purity, and its stability under various conditions. However, 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid, including its use as a building block in the synthesis of other compounds with biological activity, its investigation as a potential therapeutic agent for various diseases, and its further characterization of its mechanism of action and physiological effects. Additionally, the synthesis of derivatives of 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid with improved solubility and bioactivity may also be an area of future research.
Scientific Research Applications
1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been investigated for its ability to inhibit enzymes such as carbonic anhydrase and metalloproteases, which are involved in various physiological processes. 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid has also been studied for its potential use as a building block in the synthesis of other compounds with biological activity.
properties
IUPAC Name |
1-(2,5-dibromophenyl)sulfonylpiperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO4S/c13-9-1-2-10(14)11(7-9)20(18,19)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXUXJDNTNDETQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190880 | |
Record name | 1-[(2,5-Dibromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid | |
CAS RN |
727718-12-9 | |
Record name | 1-[(2,5-Dibromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=727718-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,5-Dibromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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